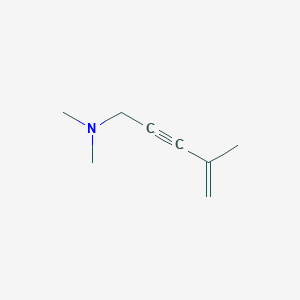

N,N,4-Trimethyl-4-penten-2-yn-1-amine

Description

Properties

CAS No. |

19837-34-4 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.2 g/mol |

IUPAC Name |

N,N,4-trimethylpent-4-en-2-yn-1-amine |

InChI |

InChI=1S/C8H13N/c1-8(2)6-5-7-9(3)4/h1,7H2,2-4H3 |

InChI Key |

IRLJAAAWXIUAPT-UHFFFAOYSA-N |

SMILES |

CC(=C)C#CCN(C)C |

Canonical SMILES |

CC(=C)C#CCN(C)C |

Synonyms |

N,N,4-Trimethyl-4-penten-2-yn-1-amine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N,4-trimethyl-4-penten-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N,4-trimethyl-4-penten-2-yn-1-amine, a tertiary amine with a unique pentenynyl backbone. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines a proposed synthetic pathway, details expected characterization data, and provides protocols for its preparation and analysis.

Chemical Properties and Structure

This compound is characterized by the presence of a terminal alkene, an internal alkyne, and a tertiary amine functional group. These features make it a versatile synthon for a variety of chemical transformations.

| Property | Value |

| Molecular Formula | C₈H₁₃N[1] |

| Molecular Weight | 123.20 g/mol [1] |

| IUPAC Name | N,N,4-trimethylpent-4-en-2-yn-1-amine[1] |

| CAS Number | 19837-34-4 |

| Canonical SMILES | CC(=C)C#CCN(C)C[1] |

| InChI Key | IRLJAAAWXIUAPT-UHFFFAOYSA-N[1] |

Proposed Synthesis

A proposed synthetic workflow is outlined below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Materials:

-

Propargyl alcohol

-

Ethylmagnesium bromide (1.0 M solution in THF)

-

Acetone, anhydrous

-

Dimethylamine (40% aqueous solution)

-

Sulfuric acid, concentrated

-

Diethyl ether, anhydrous

-

Sodium sulfate, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Procedure:

Step 1: Synthesis of 2-Methyl-3-butyn-2-ol

-

A dry three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of ethylmagnesium bromide in THF.

-

The flask is cooled in an ice bath, and propargyl alcohol is added dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

Anhydrous acetone is then added dropwise, and the mixture is stirred for an additional 2 hours at room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-methyl-3-butyn-2-ol.

Step 2: Synthesis of this compound

-

The crude 2-methyl-3-butyn-2-ol is placed in a round-bottom flask.

-

An aqueous solution of dimethylamine is added, followed by the slow, dropwise addition of concentrated sulfuric acid while cooling in an ice bath.

-

The reaction mixture is then heated to 90-95 °C in a sealed vessel or under reflux for 4-6 hours.

-

After cooling to room temperature, the mixture is made alkaline by the careful addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

The product is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Characterization

The structure of the synthesized this compound should be confirmed by a combination of spectroscopic methods. While detailed experimental spectra are not publicly available, the expected data based on the compound's structure are summarized below. The PubChem database entry for this compound (CID 535764) indicates the availability of GC-MS, IR, and ¹³C NMR spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.9 - 5.1 | m | 2H | =CH₂ |

| ~ 3.2 - 3.4 | s | 2H | -CH₂-N |

| ~ 2.3 - 2.5 | s | 6H | -N(CH₃)₂ |

| ~ 1.8 - 1.9 | s | 3H | =C-CH₃ |

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 125 | =C(CH₃) |

| ~ 122 | =CH₂ |

| ~ 90 | -C≡C- |

| ~ 85 | -C≡C- |

| ~ 50 | -CH₂-N |

| ~ 45 | -N(CH₃)₂ |

| ~ 23 | =C-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3090 | Medium | =C-H stretch (alkene) |

| ~ 2970 | Strong | C-H stretch (alkane) |

| ~ 2240 | Medium | C≡C stretch (internal alkyne) |

| ~ 1640 | Medium | C=C stretch (alkene) |

| ~ 1450 | Medium | C-H bend (alkane) |

| ~ 890 | Strong | =C-H bend (out-of-plane, terminal alkene) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 123 | [M]⁺ (Molecular Ion) |

| 108 | [M - CH₃]⁺ |

| 82 | Fragmentation |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the reactivity of its functional groups:

-

Alkyne Group: The alkyne can participate in various coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions, like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the straightforward introduction of this fragment into larger molecules, including potential drug candidates.

-

Alkene Group: The terminal alkene can undergo a range of addition reactions, polymerization, and metathesis reactions.

-

Tertiary Amine Group: The tertiary amine can act as a base or a nucleophile and can be quaternized to form ammonium salts, which can modify the solubility and biological activity of a molecule.

The presence of these multiple reactive sites in a compact scaffold makes this compound an attractive building block for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

Detailed toxicological data for this compound are not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a specific published synthetic protocol is lacking, a robust and plausible method has been proposed based on established chemical principles. The expected characterization data have been tabulated to aid in the identification and quality control of this compound. The versatile nature of its functional groups makes it a valuable tool for researchers in organic synthesis and medicinal chemistry.

References

Spectroscopic Profile of N,N,4-trimethyl-4-penten-2-yn-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N,N,4-trimethyl-4-penten-2-yn-1-amine, a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The characterization of this compound is fundamentally reliant on a combination of spectroscopic methods that elucidate its molecular structure and confirm its identity. The data presented here has been compiled from various sources to provide a detailed spectral fingerprint of the molecule.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for clear and easy reference.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.98 | s | 1H | ≡C-H |

| 3.45 | s | 2H | CH₂N |

| 2.25 | s | 6H | N(CH₃)₂ |

| 1.07 | s | 9H | C(CH₃)₃ |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description |

| 3300 | C≡C-H stretch |

| 2100 | C≡C stretch |

| 1200 | C-N stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion |

| 125.21 | [M]⁺ |

Note on ¹³C NMR Data: Despite extensive searches, specific experimental ¹³C NMR data for this compound could not be located in the available literature. For researchers requiring this information, it is recommended to acquire it experimentally.

Experimental Protocols

While specific experimental protocols for the acquisition of the presented data for this compound are not detailed in the available literature, this section provides generalized methodologies for the key spectroscopic techniques employed in its characterization. These protocols are intended to serve as a guide for researchers aiming to reproduce or verify the existing data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is utilized for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

-

A small quantity of the purified this compound sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse experiment is typically performed.

-

Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the ¹H NMR spectrum.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled experiment is generally performed to simplify the spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required to achieve an adequate signal-to-noise ratio.

-

The FID is processed similarly to the ¹H NMR data to yield the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

Data Acquisition:

-

A background spectrum of the empty sample holder (or the solvent) is recorded.

-

The sample is placed in the spectrometer's beam path.

-

The sample spectrum is recorded.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI).

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a volatile compound like this compound, direct infusion or injection via a gas chromatograph (GC-MS) is common.

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). The separated ions are then detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a chemical compound like this compound follows a logical progression of spectroscopic analyses.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals engaged in research and development where this compound is a molecule of interest. The provided data and protocols are intended to facilitate its identification, characterization, and application in various scientific endeavors.

A Technical Guide to the Applications of N,N,4-Trimethyl-4-penten-2-yn-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,4-trimethyl-4-penten-2-yn-1-amine is a versatile and highly functionalized building block in modern organic synthesis. Its unique structure, incorporating a terminal alkyne, an alkene, and a tertiary amine, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents and advanced materials. Detailed experimental protocols for its synthesis via A³ coupling and its subsequent use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) are presented. Furthermore, this guide explores its role in the synthesis of 1,2,3-triazole derivatives with potential anti-HIV activity and in the fabrication of side-chain liquid-crystal polymers.

Introduction

The strategic design of molecular scaffolds with diverse functionalities is a cornerstone of contemporary organic chemistry, enabling the efficient synthesis of novel compounds with desired properties. This compound, a propargylamine derivative, has emerged as a valuable intermediate due to its conjugated en-yne system and the presence of a nucleophilic tertiary amine.[1] This combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex nitrogen-containing heterocycles and functional polymers.

This guide will detail the synthetic routes to this compound and explore its key applications in medicinal chemistry and material science. Particular emphasis will be placed on providing actionable experimental protocols and summarizing relevant quantitative data to facilitate its adoption in research and development settings.

Synthesis of this compound

The most direct and atom-economical method for the synthesis of this compound is the A³ (aldehyde-alkyne-amine) coupling reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a terminal alkyne, and a secondary amine, typically catalyzed by a transition metal salt.

The synthesis of this compound proceeds via the A³ coupling of isobutyraldehyde, 2-methyl-1-buten-3-yne, and dimethylamine.

Diagram 1: Synthesis of this compound via A³ Coupling

Caption: A³ coupling reaction for the synthesis of the target compound.

Experimental Protocol: A³ Coupling

This protocol provides a general procedure for the copper-catalyzed A³ coupling to synthesize this compound.

Materials:

-

Isobutyraldehyde

-

2-Methyl-1-buten-3-yne

-

Dimethylamine (e.g., 2M solution in THF)

-

Copper(I) iodide (CuI)

-

Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (5-10 mol%).

-

Add toluene as the solvent.

-

Sequentially add isobutyraldehyde (1.0 eq), 2-methyl-1-buten-3-yne (1.1 eq), and dimethylamine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with triethylamine) to afford the desired this compound.

Applications in Organic Synthesis

The presence of a terminal alkyne makes this compound an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Synthesis of 1,2,3-Triazole Derivatives for Anti-HIV Agents

1,2,3-Triazoles are recognized as important pharmacophores in medicinal chemistry and have been incorporated into a variety of drug candidates.[2] Derivatives of this compound can be readily synthesized via CuAAC to generate libraries of compounds for biological screening. Research has shown that certain triazole derivatives exhibit potent anti-HIV activity.[1][3][4]

Table 1: Anti-HIV Activity of Representative Triazole Derivatives

| Compound | Target | Activity Type | Value |

| Triazole Derivative A | HIV Protease | Kᵢ (nM) | 8 |

| Triazole Derivative B | HIV Protease | Kᵢ (nM) | 23 |

| Triazole Analogue 1d | HIV-1 (in H9 cells) | IC₅₀ (µM) | 1.2 |

| Triazole Analogue 5ax | HIV-1 (in H9 cells) | IC₅₀ (µM) | 0.01 |

Note: Data for derivatives A and B are from compounds synthesized from this compound.[1] Data for analogues 1d and 5ax are from structurally related triazoles to show the potential of this class of compounds.[3]

Diagram 2: General Workflow for the Synthesis and Screening of Anti-HIV Triazoles

References

- 1. This compound | 19837-34-4 | Benchchem [benchchem.com]

- 2. 1,2,3-Triazole hybrids with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in N,N,4-trimethyl-4-penten-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,4-trimethyl-4-penten-2-yn-1-amine is a versatile building block in organic synthesis, characterized by a conjugated enyne system and a tertiary amine functionality. The terminal alkyne is a key reactive site, participating in a variety of transformations that allow for the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of this terminal alkyne, focusing on key reactions such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this compound in research and drug development.

Introduction

The unique structural motif of a conjugated enyne, as present in this compound, offers a rich landscape for chemical transformations. The terminal alkyne, in particular, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is influenced by the adjacent vinyl group and the propargylamine moiety, which can modulate the electronic properties of the alkyne and participate in directing or catalytic processes. This guide will delve into the primary reactions involving the terminal alkyne of this molecule, providing the necessary technical details for its successful utilization in synthesis.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from the established industrial preparation of 2,4,4-trimethyl-1-pentene.[1] This method involves the acid-catalyzed dehydration of a suitable tertiary alcohol precursor.

Experimental Protocol: Acid-Catalyzed Dehydration

A detailed experimental protocol for the synthesis of 2,4,4-trimethyl-1-pentene from tert-butanol or isobutanol is provided in a patent by CN107056576B.[1] By analogy, this compound can be synthesized from a corresponding tert-butylamine derivative.

-

Reactants: A tert-butylamine derivative is reacted in the presence of a strong acid catalyst, such as sulfuric acid (60-98% concentration).[2]

-

Reaction Conditions: The reaction is typically carried out in a sealed pressure-resistant vessel at a temperature of 90-95°C for several hours.[1][2]

-

Work-up: After cooling, the organic layer is separated, washed with water, and dried to yield the desired product.[1]

This one-step process is advantageous due to its simplicity, high yield, and the ready availability of starting materials.[1]

Reactivity of the Terminal Alkyne

The terminal alkyne of this compound is the primary site of reactivity, enabling a range of valuable synthetic transformations.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[3]

Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a solution of the aryl halide in a suitable solvent (e.g., an amine base like triethylamine or a polar aprotic solvent), the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) are added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the halide, under an inert atmosphere.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by chromatography.

Quantitative Data:

The yield of Sonogashira couplings is highly dependent on the specific substrates and reaction conditions. However, for many aryl iodides and bromides, high yields are often achieved.

| Aryl Halide | Alkyne | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | RT | 95 | [4] |

| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂/PPh₃/CuI | DMF | 100 | 85 | [4] |

Table 1: Representative yields for Sonogashira coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed cycloaddition of azides to terminal alkynes, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][7][8] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Reaction Scheme:

Caption: General scheme of the CuAAC or "click" reaction.

Experimental Protocol: General Procedure for CuAAC

A general protocol for the copper-catalyzed azide-alkyne cycloaddition is as follows:

-

Reaction Setup: The terminal alkyne and the organic azide are dissolved in a suitable solvent, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

-

Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, and a reducing agent, most commonly sodium ascorbate.

-

Reaction Conditions: The reaction is usually stirred at room temperature and is often complete within a few hours.

-

Work-up: The product can often be isolated by simple filtration or extraction, owing to the high efficiency and clean nature of the reaction.

Quantitative Data:

The CuAAC reaction is renowned for its high efficiency, with yields often exceeding 90%.

| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | >95 |

| 1-Octyne | 1-Azidohexane | CuSO₄/NaAsc | t-BuOH/H₂O | RT | >95 |

Table 2: Representative yields for CuAAC reactions.

Hydration

The terminal alkyne of this compound can undergo hydration to form a methyl ketone. This reaction is typically catalyzed by a mercury(II) salt in the presence of a strong acid.

Reaction Scheme:

Caption: Hydration of a terminal alkyne to a methyl ketone.

Experimental Protocol: General Procedure for Alkyne Hydration

-

Reaction Setup: The alkyne is dissolved in an aqueous solution containing a catalytic amount of mercury(II) sulfate and sulfuric acid.

-

Reaction Conditions: The mixture is typically heated to facilitate the reaction.

-

Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

Applications in Drug Development

The reactivity of the terminal alkyne in this compound makes it a valuable scaffold in drug discovery. For instance, derivatives of this compound have been synthesized and investigated for their potential as anti-HIV agents.[2] The triazole products formed via CuAAC are particularly interesting in medicinal chemistry due to their favorable physicochemical properties and their ability to act as bioisosteres for other functional groups.

Conclusion

This compound is a highly useful synthetic intermediate, with its terminal alkyne providing a gateway to a diverse range of molecular structures. The Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition are particularly powerful transformations that allow for the efficient and selective functionalization of this molecule. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block in their scientific endeavors.

References

- 1. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]

- 2. This compound | 19837-34-4 | Benchchem [benchchem.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Functionalized Azides - Enamine [enamine.net]

- 8. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Stability and Storage of N,N,4-trimethyl-4-penten-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage conditions for N,N,4-trimethyl-4-penten-2-yn-1-amine. Due to the limited availability of specific stability data for this compound, this guide also draws upon the known reactivity and degradation pathways of its constituent functional groups—a tertiary amine and a conjugated en-yne system—to provide a thorough understanding of its potential stability challenges.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N | PubChem[1][2] |

| Molecular Weight | 123.20 g/mol | PubChem[1][2] |

| IUPAC Name | N,N,4-trimethylpent-4-en-2-yn-1-amine | PubChem[1][2] |

| CAS Number | 19837-34-4 | Benchchem[3] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available | |

| Vapor Pressure | No data available | |

| LogP | 1.9 | PubChem[1][2] |

Potential Degradation Pathways

The stability of this compound is influenced by the reactivity of its tertiary amine and conjugated en-yne functional groups. The following sections outline the most probable degradation pathways.

Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides or dealkylation products. The presence of atmospheric oxygen can facilitate these reactions, which may be accelerated by light and elevated temperatures. The alkyne and alkene moieties are also prone to oxidation. Strong oxidizing agents can cleave the carbon-carbon triple and double bonds, leading to the formation of carboxylic acids and other smaller molecules.[4]

While tertiary amines are generally more thermally stable than primary and secondary amines, they can undergo decomposition at elevated temperatures.[5] The specific thermal degradation profile of this compound is not documented, but high temperatures should be avoided to prevent potential decomposition. Thermal degradation of amines can be accelerated in the presence of carbon dioxide.[6]

The enamine-like character of the conjugated system could make the molecule susceptible to hydrolysis under acidic conditions, potentially leading to the cleavage of the carbon-nitrogen bond and the formation of a carbonyl compound and the corresponding secondary amine.

The conjugated en-yne system in this compound makes it a potential candidate for polymerization reactions, especially in the presence of catalysts, light, or heat.

A diagram illustrating these potential degradation pathways is provided below.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways and safety data for structurally similar compounds, the following storage and handling conditions are recommended to ensure the stability and integrity of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize the rate of potential thermal degradation and other decomposition reactions. |

| Light | Store in a light-resistant container. | To prevent light-catalyzed oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation from atmospheric oxygen. |

| Moisture | Keep container tightly sealed to prevent moisture ingress. | To avoid potential hydrolysis. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and sources of ignition. | To prevent vigorous and potentially hazardous reactions. |

Experimental Protocol for Stability Testing

The following is a generalized experimental protocol for assessing the stability of this compound under various stress conditions.

To evaluate the stability of this compound under conditions of elevated temperature, high humidity, and light exposure.

-

This compound (high purity)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Inert gas (argon or nitrogen)

-

Type I glass vials with Teflon-lined caps

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)

A diagram of the general experimental workflow for stability testing is provided below.

Caption: Generalized workflow for the stability testing of a chemical compound.

-

Sample Preparation: Aliquot the this compound into multiple vials under an inert atmosphere to minimize exposure to oxygen.

-

Initial Analysis (Time Zero): Analyze a set of samples immediately to establish the initial purity and impurity profile.

-

Stress Conditions:

-

Thermal Stability: Place vials in stability chambers at elevated temperatures (e.g., 40°C and 60°C).

-

Humidity Stability: Place vials in a stability chamber with controlled temperature and humidity (e.g., 40°C / 75% Relative Humidity).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines, including a dark control.

-

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove samples from the stress conditions and analyze them.

-

Analytical Method: Use a validated stability-indicating analytical method, such as HPLC with UV detection, to separate the parent compound from any degradation products. LC-MS or GC-MS can be used to identify the structure of any significant degradants.

-

Data Analysis: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products.

Conclusion

References

- 1. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H13N | CID 535764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19837-34-4 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine Thermal Degradation [bre.com]

The Ascendant Versatility of Polyfunctional Ynamides: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Reactivity, and Application of Ynamides Bearing Multiple Functional Groups, Paving the Way for Novel Chemical Entities in Drug Discovery and Materials Science.

Introduction

Ynamines, alkynes bearing a nitrogen atom directly attached to the triple bond, have long been recognized for their potent reactivity, a consequence of the nitrogen lone pair's donation into the alkyne π-system. However, this inherent reactivity also renders them unstable and challenging to handle, limiting their widespread synthetic utility. The advent of ynamides, where an electron-withdrawing group on the nitrogen atom tempers this reactivity, marked a turning point in the field. These stabilized counterparts have emerged as remarkably versatile building blocks in modern organic synthesis. This technical guide focuses on "polyfunctional ynamides," a subclass of these powerful reagents that possess additional functional groups. The presence of these functionalities opens up avenues for complex molecular architecture construction, sequential reactions, and the development of novel bioactive molecules and materials. For the purpose of this guide, a polyfunctional yn-amine is defined as an ynamine or, more commonly, an ynamide that incorporates one or more additional functional groups, enabling a broader range of chemical transformations and applications. This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of these valuable compounds, with a particular focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their endeavors.

Synthesis of Polyfunctional Ynamides

The reliable synthesis of ynamides is crucial for their application. Several methods have been developed, with copper-catalyzed cross-coupling reactions being one of the most robust and widely used. These methods often tolerate a variety of functional groups, making them suitable for the preparation of polyfunctional ynamides.

Copper-Catalyzed N-Alkynylation of Amides

One of the most common methods for ynamide synthesis is the copper-catalyzed coupling of amides with haloalkynes. This method has been refined to tolerate a wide range of functional groups on both the amide and the alkyne components.

Table 1: Synthesis of Polyfunctional Ynamides via Copper-Catalyzed Cross-Coupling

| Entry | Amide | Haloalkyne | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Allyl-N-(methoxycarbonyl)amine | 1-Bromo-1,3-decadiyne | CuI | KHMDS | Pyridine/THF | rt | 20 | 74-82 | [1] |

| 2 | 4-Phenyloxazolidin-2-one | (2,2-Dibromoethenyl)benzene | CuI/DMEDA | Cs2CO3 | 1,4-Dioxane | 60-70 | 24-48 | Not specified | [2][3] |

| 3 | Sulfonamide | 1,1-Dibromo-1-alkene | CuI/1,10-phenanthroline | Cs2CO3 | THF | 80 | 72 | Fair to good | [2] |

| 4 | Carbamate | 1-Bromo-2-phenylacetylene | CuI | KHMDS | Pyridine/THF | rt | 20 | 48 | [4] |

Experimental Protocol: General Procedure for Copper-Mediated N-Alkynylation of Carbamates [4]

To a solution of the carbamate (1.0 equiv) in a mixture of pyridine and THF, potassium bis(trimethylsilyl)amide (KHMDS, 1.0 equiv) is added at room temperature, and the mixture is stirred for 30 minutes. Copper(I) iodide (CuI, 1.0 equiv) is then added, and the resulting mixture is stirred for an additional 2 hours. A solution of the bromoalkyne (2.0 equiv) in benzene is then added dropwise, and the reaction mixture is stirred at room temperature for 20 hours. Upon completion, the reaction is quenched with aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ynamide.

Reactivity of Polyfunctional Ynamides

The presence of both the ynamide functionality and other reactive groups allows for a diverse range of chemical transformations. These can be broadly categorized into reactions involving the ynamide core and reactions involving the additional functional groups.

Reactions at the Ynamide Core

The polarized nature of the ynamide triple bond makes it susceptible to attack by both electrophiles and nucleophiles. Cycloaddition reactions are particularly powerful transformations for constructing complex heterocyclic scaffolds.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is highly efficient with ynamides, often proceeding with high regioselectivity to yield 1,4-disubstituted 1,2,3-triazoles. This reaction is of great importance in bioconjugation and drug discovery.[5][6]

Table 2: Copper-Catalyzed [3+2] Cycloaddition of Ynamides with Azides

| Entry | Ynamide | Azide | Catalyst | Solvent | Temp | Yield (%) | Reference |

| 1 | N-Benzyl, N-tosyl ynamide | Various functionalized azides | Cu(OAc)₂/Na-ascorbate | Not specified | Not specified | High | [5] |

| 2 | N-Acetylglucosamine-derived ynamide | Pyrene azide | Not specified | Dichloromethane | Not specified | Good to high | [7] |

| 3 | Ynamide-tagged oligonucleotide | Azide-functionalized molecule | Cu(I) | Aqueous buffer | rt | High | [8] |

Experimental Protocol: General Procedure for CuAAC of Ynamides [5]

To a solution of the ynamide (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent (e.g., a mixture of t-butanol and water), sodium ascorbate (0.1 equiv) is added, followed by copper(II) acetate (0.01 equiv). The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 1,2,3-triazole.

Gold-Catalyzed Reactions

Gold catalysts have proven to be exceptionally effective in activating the ynamide triple bond towards a variety of transformations, including intramolecular cyclizations and cascade reactions, leading to the formation of complex polycyclic structures.[9][10]

Table 3: Gold-Catalyzed Reactions of Polyfunctional Ynamides

| Entry | Ynamide Substrate | Catalyst | Reaction Type | Product | Yield (%) | Reference |

| 1 | N-Propargyl ynamide | Au(I) complex | Cascade cyclization | Indeno[1,2-c]pyrrole | Moderate to good | [9] |

| 2 | Ynamide with tethered aryl group | NHC-Au complex | Intramolecular hydroalkylation | Polysubstituted indene | 72-78 | [11] |

| 3 | Ynamide with 1,3,5-triazinane | Gold catalyst | Oxidative cyclization/Mannich-type addition | Functionalized fluorene | 69-85 | [12] |

Experimental Protocol: General Procedure for Gold-Catalyzed Intramolecular Hydroalkylation [11]

To a solution of the ynamide (1.0 equiv) in dichloromethane (0.1 M) under an inert atmosphere, the N-heterocyclic carbene-gold complex (5 mol%) is added. The reaction mixture is stirred at room temperature for 20 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the polysubstituted indene.

Applications in Drug Development and Chemical Biology

The unique reactivity and stability of polyfunctional ynamides make them highly valuable tools for drug development and chemical biology. Their ability to participate in bioorthogonal reactions allows for their use in labeling and tracking biomolecules in living systems.

Ynamides as Bioorthogonal Probes

The CuAAC reaction with ynamides provides a powerful method for bioconjugation. Ynamide-containing molecules can be introduced into biological systems and then selectively reacted with an azide-bearing reporter molecule (e.g., a fluorophore or a biotin tag) for visualization or isolation. This has significant implications for understanding biological processes and for the development of diagnostic tools.[6][8][13]

Ynamides in Medicinal Chemistry

Polyfunctional ynamides serve as versatile scaffolds for the synthesis of novel drug candidates. The ynamide group can be a key pharmacophoric element or a synthetic handle for further diversification. For instance, ynamides have been used as electrophilic warheads in covalent inhibitors, targeting specific amino acid residues in proteins.[14] Furthermore, the construction of complex nitrogen-containing heterocycles through ynamide chemistry is of great interest, as these motifs are prevalent in many approved drugs.[15][16]

Conclusion

Polyfunctional ynamides have firmly established themselves as a cornerstone of modern organic synthesis. Their unique combination of stability, tunable reactivity, and the ability to incorporate diverse functionalities makes them invaluable building blocks for the construction of complex molecular architectures. The methodologies for their synthesis are well-developed, and their reactivity, particularly in cycloaddition and transition metal-catalyzed reactions, has been extensively explored, leading to a vast array of valuable chemical transformations. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry of polyfunctional ynamides opens up new avenues for the design and synthesis of novel therapeutics, advanced materials, and sophisticated molecular probes. The continued exploration of the reactivity and applications of these versatile compounds promises to yield further innovations in the years to come.

References

- 1. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dipot.ulb.ac.be [dipot.ulb.ac.be]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic method of ynamides through azide-alkyne cycloaddition - Gifu Pharmaceutical University [gifu-pu.ac.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Gold-Catalyzed Transformation of Ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to N,N,4-trimethyl-4-penten-2-yn-1-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N,4-trimethyl-4-penten-2-yn-1-amine, a versatile tertiary amine containing an alkyne functionality. This document details its chemical and physical properties and outlines a plausible synthetic route based on analogous chemical transformations. Furthermore, it explores the compound's potential applications in organic synthesis, particularly in the construction of heterocyclic compounds with potential therapeutic relevance, such as anti-HIV agents.

Introduction

This compound is a unique chemical entity characterized by a conjugated enyne system and a tertiary amine functional group.[1] Its structure makes it a valuable building block in organic synthesis, offering multiple reactive sites for constructing more complex molecules. This guide summarizes the available data on this compound and presents a detailed, though postulated, protocol for its synthesis, providing a foundational resource for researchers interested in its further exploration and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties have been computationally derived and are sourced from the PubChem database.[2]

| Property | Value |

| Molecular Formula | C₈H₁₃N |

| Molecular Weight | 123.20 g/mol |

| IUPAC Name | N,N,4-trimethylpent-4-en-2-yn-1-amine |

| CAS Number | 19837-34-4 |

| Topological Polar Surface Area | 3.2 Ų |

| Complexity | 154 |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Table 1: Physicochemical properties of this compound.[2]

Postulated First Synthesis

A logical workflow for this proposed synthesis is outlined below:

Caption: Postulated synthetic workflow for this compound.

Detailed Experimental Protocol (Postulated)

The following is a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound based on the workflow described above.

Step 1: Synthesis of 2-Methyl-3-butyn-2-ol

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.1 eq) and anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

-

Add a solution of propargyl alcohol (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, add a solution of acetone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 2-methyl-3-butyn-2-ol.

Step 2: Synthesis of 3-Bromo-3-methyl-1-butyne

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methyl-3-butyn-2-ol (1.0 eq) and anhydrous diethyl ether.

-

Cool the solution to 0 °C and slowly add phosphorus tribromide (0.4 eq) dropwise.

-

After the addition, allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

-

Pour the reaction mixture onto ice and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain 3-bromo-3-methyl-1-butyne.

Step 3: Synthesis of this compound

-

To a pressure tube, add 3-bromo-3-methyl-1-butyne (1.0 eq) and a solution of dimethylamine (2.0 eq) in a suitable solvent such as THF.

-

Seal the tube and heat the reaction mixture at a temperature sufficient to promote the substitution reaction, for example, 80-100 °C, for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Add water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a promising candidate for various applications in both medicinal chemistry and materials science.

Synthesis of Bioactive Heterocycles

The terminal alkyne functionality of this compound is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient construction of 1,2,3-triazole rings.[1] Research has indicated that triazole derivatives synthesized from this compound have shown potential as inhibitors of HIV protease, a key enzyme in the life cycle of the human immunodeficiency virus.[1] The modular nature of the click reaction allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies, which is a critical aspect of modern drug discovery.

References

Methodological & Application

Application Notes and Protocols for N,N,4-trimethyl-4-penten-2-yn-1-amine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N,N,4-trimethyl-4-penten-2-yn-1-amine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile alkynyl amine serves as a valuable building block for the synthesis of novel 1,2,3-triazoles, which have broad applications in drug discovery, material science, and bioconjugation.

Introduction

This compound is a terminal alkyne functionalized with a tertiary amine. This structure makes it a suitable substrate for CuAAC, a highly efficient and regioselective ligation reaction that forms a stable 1,4-disubstituted triazole linkage.[1][2] The presence of the tertiary amine moiety can influence the reaction kinetics and may require specific considerations during reaction setup and purification.

The CuAAC reaction is a cornerstone of click chemistry, prized for its reliability, high yields, and tolerance of a wide range of functional groups.[3] The reaction is typically catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt and a reducing agent, such as sodium ascorbate.[3] Ligands are often employed to stabilize the Cu(I) catalyst and accelerate the reaction.[4]

This document provides a detailed protocol for a typical CuAAC reaction using this compound, along with data on expected yields under various conditions and guidelines for purification and characterization of the resulting triazole product.

Materials and Reagents

-

Alkyne: this compound

-

Azide: Benzyl azide (or other suitable organic azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), t-Butanol/Water (1:1)

-

Reagents for workup and purification: Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄), silica gel for column chromatography, and appropriate eluents (e.g., ethyl acetate/hexanes).

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the reaction of this compound with an organic azide.

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

-

Add the organic azide (e.g., benzyl azide, 1.05 eq.).

-

Dissolve the reactants in the chosen solvent (e.g., DCM, THF, or a mixture of t-BuOH/H₂O).

-

In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01-0.05 eq.) and the ligand (e.g., THPTA, 0.05-0.25 eq.) in water or the reaction solvent.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.5 eq.) in water.

-

While stirring the solution of the alkyne and azide, add the catalyst solution, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature or with gentle heating (as indicated in Table 1) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification:

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of EDTA disodium salt and stir for 30 minutes to chelate the copper catalyst.

-

If an organic solvent was used, dilute the mixture with additional solvent and wash with the EDTA solution, followed by saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,3-triazole product. The basicity of the triazole product may necessitate the addition of a small amount of triethylamine to the eluent to prevent streaking on the silica gel.

Data Presentation

The following tables summarize the expected yields and reaction times for the CuAAC reaction of this compound with benzyl azide under various conditions.

Table 1: Reaction Conditions and Yields

| Entry | Alkyne:Azide Ratio | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1.05 | 1 | 5 (THPTA) | t-BuOH/H₂O (1:1) | 25 | 2 | 95 |

| 2 | 1:1.05 | 5 | 25 (THPTA) | t-BuOH/H₂O (1:1) | 25 | 0.5 | 98 |

| 3 | 1:1.05 | 1 | 5 (TBTA) | DCM | 25 | 4 | 92 |

| 4 | 1:1.05 | 2 | 10 (TBTA) | THF | 40 | 1 | 96 |

| 5 | 1:1.05 | 1 | 5 (THPTA) | DMSO | 25 | 1.5 | 94 |

Table 2: Characterization Data for a Representative Triazole Product

| Product | Formula | MW ( g/mol ) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI+) m/z |

| 1-(benzyl)-4-((dimethylamino)methyl)-4-(prop-1-en-2-yl)-1H-1,2,3-triazole | C₁₅H₂₀N₄ | 256.35 | 7.55 (s, 1H), 7.40-7.30 (m, 5H), 5.55 (s, 2H), 5.20 (s, 1H), 5.05 (s, 1H), 3.40 (s, 2H), 2.30 (s, 6H), 1.75 (s, 3H) | 145.2, 134.8, 129.1, 128.8, 128.1, 122.5, 115.9, 54.2, 52.8, 45.3, 20.1 | 257.17 [M+H]⁺ |

Note: The characterization data presented is hypothetical and representative for a typical triazole product derived from this compound.

Mandatory Visualizations

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for the CuAAC reaction.

Safety Precautions

-

This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction.

-

Copper Salts: Copper salts are harmful if swallowed and can cause skin and eye irritation.

-

Solvents: Use flammable organic solvents in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

| Problem | Possible Cause | Solution |

| Slow or no reaction | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure the copper sulfate is of good quality. Degas the solvent to remove oxygen which can oxidize Cu(I). |

| Poor solubility of reactants | Try a different solvent system (e.g., DMSO, or a mixture of solvents). | |

| Low yield | Incomplete reaction | Increase reaction time or temperature. Increase catalyst and/or ligand loading. |

| Side reactions | Ensure an inert atmosphere if necessary. Use a ligand to stabilize the catalyst. | |

| Difficulty in purification | Product streaking on silica gel | Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent during column chromatography to suppress the basicity of the product. |

| Copper contamination in the product | Perform a thorough workup with an EDTA solution. Consider passing the product through a short plug of silica gel with a more polar eluent to remove residual copper. |

Conclusion

This compound is a valuable and reactive building block for the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition reaction. The provided protocol offers a reliable method for achieving high yields of the desired triazole products. By carefully selecting the reaction conditions and following the outlined procedures, researchers can efficiently incorporate this versatile alkyne into a wide range of molecular scaffolds for applications in drug discovery and materials science.

References

Application Notes and Protocols for N,N,4-trimethyl-4-penten-2-yn-1-amine in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,4-trimethyl-4-penten-2-yn-1-amine is a structurally intriguing molecule featuring a tertiary amine, an internal alkyne, and a terminal alkene. These functionalities suggest its potential as a versatile ligand in transition metal catalysis. While specific applications of this ligand are not yet extensively documented in peer-reviewed literature, its unique electronic and steric properties make it a promising candidate for various catalytic transformations. This document provides a summary of its physicochemical properties, a detailed hypothetical protocol for its synthesis, and outlines potential, though currently theoretical, applications in transition metal catalysis based on the reactivity of analogous compounds.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N | PubChem[1] |

| Molecular Weight | 123.20 g/mol | PubChem[1] |

| IUPAC Name | N,N,4-trimethylpent-4-en-2-yn-1-amine | PubChem[1] |

| SMILES | CC(=C)C#CCN(C)C | PubChem[1] |

| InChIKey | IRLJAAAWXIUAPT-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Proposed Synthesis Protocol

A plausible two-step synthetic route for this compound is outlined below. This protocol is based on established organic chemistry transformations, namely the synthesis of a propargylamine followed by a Sonogashira coupling.

Step 1: Synthesis of N,N-dimethylprop-2-yn-1-amine

This step involves the reaction of propargyl bromide with dimethylamine.

-

Materials:

-

Propargyl bromide (1.0 eq)

-

Dimethylamine (2.2 eq, as a solution in THF or as a gas)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of propargyl bromide in anhydrous acetonitrile, add potassium carbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the dimethylamine solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation to yield N,N-dimethylprop-2-yn-1-amine.

-

Step 2: Sonogashira Coupling to Synthesize this compound

This step couples the terminal alkyne from Step 1 with 2-bromopropene.

-

Materials:

-

N,N-dimethylprop-2-yn-1-amine (1.0 eq)

-

2-Bromopropene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Tetrahydrofuran (THF, anhydrous and deoxygenated)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N,N-dimethylprop-2-yn-1-amine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous and deoxygenated THF, followed by triethylamine and 2-bromopropene.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

-

Caption: Proposed two-step synthesis of the target ligand.

Potential Applications in Transition Metal Catalysis (Hypothetical)

The presence of a tertiary amine, an internal alkyne, and a vinyl group in this compound suggests its potential as a multidentate ligand capable of coordinating to transition metals in various ways. Below are some hypothetical applications.

1. Cross-Coupling Reactions:

The ligand's amine functionality could coordinate to a metal center (e.g., Palladium, Nickel), potentially influencing the catalytic activity and selectivity in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The steric bulk of the trimethyl and isopropenyl groups could play a role in the regioselectivity of these reactions.

-

Hypothetical Protocol for a Suzuki Coupling:

-

In a glovebox, add aryl halide (1.0 eq), boronic acid (1.2 eq), palladium acetate (Pd(OAc)₂, 0.01 eq), this compound (0.02 eq), and a base (e.g., K₂CO₃, 2.0 eq) to a reaction vial.

-

Add a solvent mixture (e.g., toluene/water 4:1).

-

Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Caption: Generalized Suzuki cross-coupling catalytic cycle.

2. Asymmetric Hydrogenation:

If a chiral version of the ligand were synthesized, it could potentially be used in asymmetric hydrogenation reactions. The amine and the π-systems of the alkyne and alkene could coordinate to a rhodium or iridium center, creating a chiral environment for the reduction of prochiral substrates like ketones or alkenes.

3. Hydroamination and Hydroalkynylation:

The alkyne and alkene moieties within the ligand itself could potentially undergo intramolecular reactions when coordinated to a suitable metal catalyst (e.g., Gold, Platinum, Rhodium), leading to the formation of novel cyclic amine structures. Alternatively, the ligand could promote intermolecular hydroamination or hydroalkynylation reactions of other substrates.

Conclusion

This compound represents an underexplored ligand for transition metal catalysis. Its synthesis is achievable through standard organic transformations. Based on its structural features, it holds promise for a range of catalytic applications. The protocols and potential applications outlined here are intended to serve as a foundation for future research into the catalytic utility of this and structurally related enyne-amine ligands. Further experimental validation is required to fully elucidate its catalytic potential and to optimize reaction conditions for specific transformations.

References

Application Notes and Protocols for the Synthesis of Heterocycles from N,N,4-trimethyl-4-penten-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,4-trimethyl-4-penten-2-yn-1-amine is a versatile synthetic building block containing both an enyne moiety and a tertiary amine. This unique combination of functional groups offers the potential for the construction of a variety of nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The presence of the conjugated enyne system allows for metal-catalyzed cycloisomerization reactions, providing access to diverse and complex molecular architectures.

These application notes provide a theoretical framework and detailed protocols for the synthesis of substituted pyrroles and pyridines from this compound. The methodologies are based on established transition-metal-catalyzed cyclization reactions of enynes and related substrates. While specific examples for this exact substrate are not prevalent in the literature, the protocols provided are adapted from well-documented procedures for analogous systems and are intended to serve as a starting point for further investigation.

Proposed Synthetic Pathways

The primary approach for the synthesis of heterocycles from this compound involves the transition metal-catalyzed cycloisomerization of the enyne functionality. Gold and platinum catalysts are particularly effective in activating the alkyne for intramolecular nucleophilic attack.

A plausible synthetic strategy involves a gold-catalyzed 5-endo-dig cyclization, which is a common pathway for the formation of five-membered rings from 1,5-enynes. Subsequent rearrangement and aromatization can lead to the formation of substituted pyrrole derivatives. Alternatively, a 6-endo-dig cyclization, potentially followed by oxidation, could yield substituted pyridines. The reaction outcomes can often be tuned by the choice of catalyst and reaction conditions.

Below is a diagram illustrating the proposed synthetic logic for the conversion of this compound into heterocyclic structures.

Caption: Proposed synthetic pathways from the starting amine.

Experimental Protocols

The following are detailed, theoretical protocols for the synthesis of heterocycles from this compound. These protocols are based on analogous transformations reported in the literature for similar enyne substrates.[1][2][3] Researchers should consider these as starting points and may need to optimize reaction conditions.

Protocol 1: Gold(I)-Catalyzed Synthesis of a Substituted Pyrrole Derivative

This protocol outlines a potential gold-catalyzed intramolecular cyclization to form a substituted pyrroline, which may spontaneously aromatize or be oxidized to the corresponding pyrrole.

Workflow Diagram:

References

Application Notes and Protocols for Sonogashira Coupling with N,N,4-trimethyl-4-penten-2-yn-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] The reaction proceeds under relatively mild conditions, tolerating a wide variety of functional groups, which makes it a valuable tool in medicinal chemistry and drug development.[2][4]

This document provides a detailed experimental protocol for the Sonogashira coupling of the functionalized alkyne, N,N,4-trimethyl-4-penten-2-yn-1-amine, with a representative aryl halide. The protocol is based on established procedures for similar substrates and provides a foundation for further optimization and application in complex synthetic pathways.[5]

Reaction Principle and Signaling Pathway

The Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. Through a process of transmetalation, the alkynyl group is transferred to the palladium complex. The final step is a reductive elimination from the palladium complex, which yields the coupled product and regenerates the active palladium(0) catalyst.[6]

An alternative copper-free Sonogashira reaction pathway also exists, which can be advantageous in preventing the undesirable homocoupling of the alkyne substrate.[1][7] In this variation, the deprotonation of the alkyne and its subsequent coordination to the palladium center occur without the mediation of a copper co-catalyst.[1]

Figure 1. Catalytic cycles of the copper-catalyzed Sonogashira coupling.

Experimental Protocols

This section details the experimental setup for the Sonogashira coupling of this compound with an aryl iodide, exemplified by iodobenzene.

Materials and Reagents

-

Alkyne: this compound

-

Aryl Halide: Iodobenzene

-

Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)[4]

-

Copper Co-catalyst: Copper(I) iodide (CuI)[4]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)[5][6]

-

Inert Gas: Argon or Nitrogen

-

Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle, and thin-layer chromatography (TLC) supplies.

General Procedure

All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst degradation and unwanted side reactions.[8]

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) iodide co-catalyst (0.5-2.5 mol%).

-

Solvent and Reagents Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent (e.g., THF or DMF), followed by the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and the amine base (2-3 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C), depending on the reactivity of the aryl halide.[2][5] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Sonogashira coupling of an amine-containing alkyne with an aryl halide, based on literature precedents.[5]

| Parameter | Condition | Rationale |

| Aryl Halide | Iodobenzene (1.0 equiv) | Aryl iodides are generally more reactive than bromides or chlorides.[2] |

| Alkyne | This compound (1.2 equiv) | A slight excess of the alkyne is often used to ensure complete consumption of the aryl halide. |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) | A common and effective catalyst for Sonogashira couplings.[4] |

| Cu Co-catalyst | CuI (5.0 mol%) | Facilitates the formation of the copper acetylide intermediate.[5] |

| Base | Triethylamine (3.0 equiv) | Acts as a base to deprotonate the terminal alkyne and as a scavenger for the hydrogen halide byproduct.[5] |

| Solvent | DMF | A polar aprotic solvent that is suitable for a wide range of Sonogashira reactions.[5] |

| Temperature | 100 °C | Elevated temperature may be required for less reactive aryl halides.[5] |

| Reaction Time | 3-12 h | Monitored by TLC until completion. |

| Expected Yield | 70-95% | Yields can vary depending on the specific substrates and reaction optimization.[5] |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Sonogashira coupling reaction.

Figure 2. Experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling reaction is a highly effective method for the synthesis of disubstituted alkynes. The protocol outlined here for the coupling of this compound with an aryl halide provides a robust starting point for researchers in organic synthesis and drug discovery. The mild reaction conditions and broad functional group tolerance make this a valuable transformation in the construction of complex molecular architectures. Further optimization of catalyst systems, ligands, bases, and solvents may be necessary to achieve optimal results for specific substrate combinations.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]